1a,1b-Dihomo-PGE2

Beschreibung

Classification and Structural Context within the Prostaglandin (B15479496) Family

Prostaglandins (B1171923) are generally classified based on the structure of their cyclopentane (B165970) ring and the number of double bonds in their side chains. glowm.com The core structure of a prostaglandin consists of a 20-carbon fatty acid chain containing a cyclopentane ring. glowm.com The series number (e.g., 1, 2, 3) indicates the number of double bonds outside the ring, derived from the precursor fatty acid. glowm.com The letter designation (e.g., E, F, D) refers to the functional groups on the cyclopentane ring. glowm.com

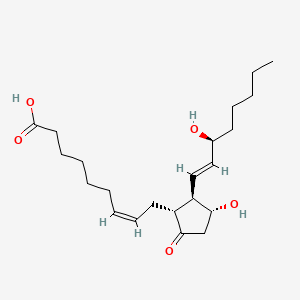

1a,1b-Dihomo-PGE2 belongs to the E series, possessing a ketone group at position 9 and a hydroxyl group at position 11 on the cyclopentane ring, similar to PGE2. caymanchem.com The "dihomo" prefix and the "1a,1b" designation indicate the presence of an additional two-carbon unit at the carboxyl end of the molecule compared to the standard 20-carbon prostaglandins. caymanchem.com This structural difference arises from its precursor, adrenic acid (22:4n-6), rather than arachidonic acid (20:4n-6). lipidmaps.orgbalsinde.org The systematic name for this compound is (Z)-9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid. uni.lu Its molecular formula is C22H36O5. caymanchem.comuni.lu

Historical Identification and Early Characterization

The biosynthesis of dihomo-prostaglandins from adrenic acid was first reported in the 1970s and early 1980s. Early studies utilizing mass spectrometry provided evidence for the conversion of exogenous adrenate to dihomo-prostaglandins by cyclooxygenase (COX) enzymes, particularly in tissues like sheep seminal vesicles and rabbit kidney. lipidmaps.orgcaymanchem.comnih.gov These investigations were crucial in identifying adrenic acid as a substrate for the cyclooxygenase pathway, leading to the formation of 22-carbon prostaglandins like this compound and 1a,1b-dihomo-PGF2α. lipidmaps.orgcaymanchem.com

Initial characterization involved demonstrating their production in biological systems and exploring their enzymatic synthesis. lipidmaps.orgcaymanchem.com The identification of this compound in extracts of sheep vesicular gland microsomes incubated with adrenic acid was a key early finding. caymanchem.commedchemexpress.com Further research identified its presence in conditioned media of stimulated macrophage-like cells, suggesting its production during inflammatory responses. caymanchem.commedchemexpress.com

Significance of Dihomo-Series Prostaglandins in Lipidomics and Cellular Signaling

The study of dihomo-series prostaglandins, including this compound, is significant in lipidomics due to their role as less common but biologically active lipid mediators derived from 22-carbon PUFAs. lipidmaps.orgbalsinde.org Lipidomics aims to identify and quantify the complete set of lipids in a biological system, and the inclusion of dihomo-eicosanoids provides a more comprehensive understanding of the lipid landscape and its dynamic changes in various physiological and pathological states. balsinde.org

In cellular signaling, dihomo-prostaglandins can exert effects similar to or distinct from their 20-carbon counterparts. ontosight.ainih.gov For instance, this compound has been noted to exhibit biological activities similar to natural PGE2, including influencing smooth muscle contraction and modulating inflammation and vascular tone. ontosight.ai Research findings indicate that dihomo-prostaglandins, such as 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2, can be produced and accumulated by senescent cells and play a role in reinforcing cellular senescence and influencing signaling pathways like RAS signaling. nih.govnih.gov The presence of dihomo-prostaglandins in various tissues and their potential involvement in processes like senescence highlight their importance in understanding complex cellular events and lipid-mediated signaling networks. lipidmaps.orgnih.govnih.gov Their detection in biological samples, such as in studies investigating lipid changes in inflammatory conditions or cellular senescence, underscores their relevance as potential biomarkers and signaling molecules. nih.govnih.govresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKJEXAWAIJTRO-QKIVIXBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation of 1a,1b Dihomo Pge2

Precursor Fatty Acid Utilization

The endogenous formation of 1a,1b-Dihomo-PGE2 is intrinsically linked to the availability and metabolism of certain polyunsaturated fatty acids (PUFAs).

Adrenic Acid (7,10,13,16-docosatetraenoic acid) as a Primary Substrate

Adrenic acid (AdA), a 22-carbon ω-6 PUFA, serves as the primary precursor for the biosynthesis of this compound. lipidmaps.orgatamanchemicals.comnih.govcaymanchem.com Adrenic acid is structurally similar to arachidonic acid (AA), a well-known precursor for prostaglandins (B1171923), but contains two additional carbons at the carboxyl end. nih.govphysiology.org While present in various tissues including the adrenal glands, brain, testis, and kidney, the renal medulla has been identified as a tissue that readily metabolizes adrenic acid through cyclooxygenase activity. lipidmaps.orgatamanchemicals.comcaymanchem.com Early research identified 1a,1b-dihomo prostaglandin (B15479496) E2 as a primary metabolite of adrenic acid in the rabbit kidney. lipidmaps.orgatamanchemicals.comcaymanchem.com

Elongation of Arachidonic Acid to Adrenic Acid Preceding Dihomo-PGE2 Synthesis

Adrenic acid is synthesized endogenously through the elongation of arachidonic acid. lipidmaps.orgatamanchemicals.comcaymanchem.comspandidos-publications.comacs.org This process is part of the n-6 fatty acid metabolic pathway, which begins with the ingestion of linoleic acid and proceeds through a series of desaturation and elongation steps to produce arachidonic acid. spandidos-publications.com Arachidonic acid then serves as the immediate precursor for adrenic acid, with the carbon chain being extended by enzymes such as ELOVL2 and ELOVL5. spandidos-publications.com This elongation step adds two carbons to arachidonic acid, resulting in the formation of the 22-carbon adrenic acid. lipidmaps.orgatamanchemicals.comcaymanchem.comspandidos-publications.comacs.org The biosynthesis of this compound is thought to occur through the elongation of AA to adrenic acid, followed by sequential metabolism by cyclooxygenase and prostaglandin E synthase. bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.com

Competition with Endogenous Arachidonic Acid for Cyclooxygenase Conversion

Adrenic acid can compete with arachidonic acid for conversion by cyclooxygenase enzymes. spandidos-publications.com This competition can influence the balance of eicosanoid production, potentially modulating the synthesis of prostaglandins derived from arachidonic acid. spandidos-publications.com Studies have indicated that adrenic acid can compete effectively with arachidonic acid for binding to cyclooxygenase, particularly COX-1. pnas.org This competition may lead to a reduction in the synthesis of arachidonic acid-derived prostaglandins. spandidos-publications.comsciencesconf.orgresearchgate.net

Enzymatic Pathways and Key Enzymes

The conversion of adrenic acid to this compound involves specific enzymatic steps, analogous to the synthesis of PGE2 from arachidonic acid.

Role of Cyclooxygenase (COX) Isoforms in Initial Conversion

Cyclooxygenase (COX), also known as prostaglandin endoperoxide synthase (PGHS), plays a crucial role in the initial conversion of adrenic acid. nih.gov COX enzymes catalyze the bis-oxygenation of the fatty acid precursor to form a prostaglandin endoperoxide. nih.gov Both COX-1 and COX-2 isoforms can metabolize adrenic acid. nih.govspandidos-publications.compnas.orgresearchgate.netnih.gov This step is analogous to the conversion of arachidonic acid to prostaglandin G2 (PGG2) and then prostaglandin H2 (PGH2) by COX enzymes in the synthesis of canonical prostaglandins. nih.govwikipathways.org Adrenic acid is metabolized by COX in various tissues, including human vascular endothelial cells, where it is converted to dihomo-prostaglandin I2 (DH-PGI2) and dihomo-thromboxane A2. spandidos-publications.comnih.gov It is also metabolized by COX in the renal medulla to dihomo-prostaglandins and dihomo-thromboxane. nih.govphysiology.org Early studies using sheep vesicular gland microsomes, known to contain COX, demonstrated the biosynthesis of this compound and 1a,1b-dihomo-PGF2a from adrenic acid. caymanchem.comcaymanchem.com

Involvement of Prostaglandin E Synthase (PGES) in Terminal Step Formation

Following the initial conversion of adrenic acid by COX to the corresponding dihomo-prostaglandin H2 (dihomo-PGH2), a prostaglandin E synthase (PGES) is required for the isomerization of dihomo-PGH2 to this compound. bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.com This enzymatic step is the terminal reaction in the synthesis of E-series prostaglandins. While the specific PGES isoforms involved in this compound synthesis may vary depending on the cell type and context, the general pathway involves the conversion of the endoperoxide intermediate to the characteristic beta-hydroxy ketone structure of the E-series prostaglandins. This sequential action of COX and PGES leads to the formation of this compound. bertin-bioreagent.commedchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.commedchemexpress.com

Characterization of Biosynthetic Mechanisms in Specific Biological Systems

Research has characterized the production of this compound in various biological systems, providing insights into the cellular and enzymatic machinery involved.

Sheep Vesicular Gland Microsomes

Early studies identified this compound in extracts of sheep vesicular gland microsomes. bertin-bioreagent.comcaymanchem.comcaymanchem.commedchemexpress.comglpbio.com These microsomes are known to contain cyclooxygenase activity. bertin-bioreagent.comcaymanchem.comcaymanchem.commedchemexpress.com Incubation of sheep vesicular gland microsomes with adrenic acid demonstrated the biosynthesis of this compound and 1a,1b-Dihomo-PGF2α from this 22-carbon precursor. caymanchem.comcaymanchem.comacs.orgacs.org This provided initial evidence that adrenic acid could be a substrate for the cyclooxygenase pathway in this tissue. caymanchem.comcaymanchem.comnih.gov

Murine Macrophage Cell Lines (e.g., RAW 264.7)

This compound has also been detected in the conditioned media of murine macrophage cell lines, such as RAW 264.7, when stimulated with endotoxin (B1171834) and supplied with arachidonic acid. bertin-bioreagent.comcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This suggests that these immune cells possess the necessary enzymatic machinery, including fatty acid elongation enzymes to convert arachidonic acid to adrenic acid, and the COX and PGE synthase enzymes to produce this compound. bertin-bioreagent.comcaymanchem.commedchemexpress.comcaymanchem.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Studies in RAW 264.7 cells have frequently been used to investigate the production of prostaglandins like PGE2 in response to inflammatory stimuli. nih.govdiva-portal.org

Human Umbilical Vein Endothelial Cells

Human umbilical vein endothelial cells (HUVECs) have been shown to metabolize adrenic acid into 1a,1b-dihomoprostaglandins, including this compound. nih.gov HUVECs contain adrenic acid in their cellular lipids and can convert exogenous [14C]adrenic acid into more polar metabolites, two of which co-migrated with 1a,1b-dihomo-8-ketoprostaglandin F1α and this compound on HPLC. nih.gov The synthesis of these metabolites was inhibited by indomethacin (B1671933), indicating the involvement of cyclooxygenase. nih.gov Immunoreactive peaks corresponding to dihomoprostaglandins E2 and F2α were also identified using specific antisera. nih.gov While HUVECs also metabolize arachidonic acid to prostaglandins, adrenic acid was found to reduce the metabolism of arachidonic acid when both fatty acids were combined. nih.gov

Senescent Cell Populations

Recent research has identified dihomo-prostaglandins, including this compound, as components of the oxylipin profile in senescent cells. nih.govgoogle.comnih.govresearchgate.netgwern.net Senescent cells, characterized by a permanent cell cycle arrest and a senescence-associated secretory phenotype (SASP), show elevated levels of various oxylipins derived from 20-carbon and 22-carbon polyunsaturated fatty acids. nih.govgoogle.comnih.govresearchgate.netgwern.net While 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 was found to be the most highly elevated senescence-associated prostaglandin intracellularly, this compound and 1a,1b-dihomo-prostaglandin D2 also increased in senescent cells induced by various methods, including ionizing radiation. nih.govgoogle.comgwern.net This suggests that the biosynthesis of dihomo-prostaglandins is upregulated during cellular senescence and contributes to the complex lipid profile of senescent cells. nih.govgoogle.comnih.govresearchgate.netgwern.net

Modulation of this compound Biosynthesis

The biosynthesis of prostaglandins, including this compound, is primarily mediated by cyclooxygenase enzymes. Therefore, inhibitors of these enzymes can modulate the production of these lipids.

Effects of Prostaglandin Synthetase Inhibitors (e.g., Indomethacin, Naproxen (B1676952), Eicosatetraynoic Acid)

Prostaglandin synthetase inhibitors, commonly known as non-steroidal anti-inflammatory drugs (NSAIDs), target cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins from their fatty acid precursors. acs.orgnih.govpixorize.combiorxiv.orggenecards.org

Studies in human umbilical vein endothelial cells demonstrated that indomethacin (at a concentration of 10⁻⁵ M) inhibited the synthesis of metabolites derived from adrenic acid, including this compound. nih.gov This finding supports the role of cyclooxygenase in the formation of this compound.

While specific data detailing the effects of naproxen and eicosatetraynoic acid directly on this compound biosynthesis are less extensively documented in the provided search results compared to indomethacin, it is well-established that these compounds are also inhibitors of prostaglandin synthesis pathways. Naproxen is a non-selective COX inhibitor. nih.govpixorize.combiorxiv.org Eicosatetraynoic acid (ETYA) is an analog of arachidonic acid that can inhibit both cyclooxygenase and lipoxygenase enzymes, thus broadly affecting eicosanoid production. Based on the mechanism of this compound synthesis involving COX, it is expected that these inhibitors would also reduce its formation, similar to the effect observed with indomethacin.

Influence of Cofactors and Environmental Factors (e.g., Copper, Reduced Glutathione)

The formation of dihomo-prostaglandins can be influenced by the presence of specific cofactors and the cellular redox environment. Studies on the biosynthesis of dihomo-prostaglandins from adrenic acid by sheep vesicular gland microsomes have shown that the addition of copper and reduced glutathione (B108866) can affect the product profile. nih.gov Specifically, the formation of 1a,1b-dihomo-PGF2alpha can be increased at the expense of this compound when these cofactors are added to the incubation mixture. nih.gov This suggests that the redox state and the availability of certain metal ions can modulate the enzymatic reactions involved in the terminal steps of dihomo-prostaglandin synthesis, potentially influencing the conversion between dihomo-PGH2 (the COX product) and downstream dihomo-prostaglandins like this compound and 1a,1b-dihomo-PGF2alpha.

The general process of prostaglandin formation by cyclooxygenases involves the incorporation of molecular oxygen. researchgate.net While the direct influence of oxygen partial pressure on this compound synthesis is not explicitly detailed in the provided results, studies on canonical prostaglandin synthesis by COX enzymes indicate that their activity is oxygen-dependent. researchgate.net

Cellular reducing agents, such as glutathione, are known to influence the outcome of lipid peroxidation, favoring the formation of reduced products like F2-isoprostanes over oxidized products like E2/D2-isoprostanes. nih.gov While this compound is a cyclooxygenase product rather than an isoprostane, the principle that the cellular redox environment, influenced by factors like reduced glutathione, can impact the final enzymatic products from a common precursor (in this case, adrenic acid) is relevant.

Regulatory Mechanisms Involving Upstream Signaling Pathways (e.g., IL-1β, PKC, MAPK Cascade)

The synthesis of prostaglandins, including dihomo-prostaglandins derived from adrenic acid, is often regulated by inflammatory mediators and associated intracellular signaling pathways. Interleukin-1 beta (IL-1β) is a key pro-inflammatory cytokine known to induce the expression of cyclooxygenase-2 (COX-2), a crucial enzyme in prostaglandin biosynthesis. nih.govmdpi.comnih.govjournal-imab-bg.org

Studies on the regulation of prostaglandin E2 (PGE2) biosynthesis, which shares the COX pathway with this compound (albeit starting from a different fatty acid precursor), provide insights into the potential upstream signaling involved in dihomo-PGE2 regulation. IL-1β has been shown to induce COX-2 expression and subsequent PGE2 production in various cell types, including astrocytes and human mesangial cells. nih.govmdpi.com This induction is mediated through the activation of intracellular signaling cascades. nih.govmdpi.com

Protein Kinase C (PKC) has been implicated as an upstream regulator in IL-1β-induced COX-2 expression and PGE2 synthesis. Inhibition of PKC activity has been shown to prevent IL-1β-stimulated PGE2 release. nih.gov Furthermore, IL-1β treatment can lead to the translocation and activation of conventional PKC isoforms. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 and p38 MAPK pathways, also plays a significant role in the regulation of COX-2 expression and prostaglandin production downstream of IL-1β and PKC. nih.govmedchemexpress.eu Inhibition of ERK and p38 MAPK has been shown to prevent IL-1β-induced PGE2 release. nih.gov Activation of ERK1/2 by IL-1β appears to be sensitive to PKC inhibition, suggesting that the MAPK cascade acts downstream of PKC in this regulatory pathway. nih.gov

While these studies primarily focus on PGE2 derived from arachidonic acid, the shared involvement of COX enzymes in the biosynthesis of both PGE2 and this compound suggests that similar upstream signaling pathways involving IL-1β, PKC, and the MAPK cascade may also regulate the expression and activity of the enzymes responsible for this compound formation, particularly the induction of COX-2. medchemexpress.comnih.govmdpi.com

Here is a summary of research findings related to the influence of cofactors and regulatory pathways:

| Factor | Influence on this compound or related pathways | Notes | Source |

| Copper and Reduced Glutathione | Increase 1a,1b-Dihomo-PGF2alpha formation at the expense of this compound. | Observed in sheep vesicular gland microsomes incubated with adrenic acid. | nih.gov |

| IL-1β | Induces COX-2 expression and PGE2 biosynthesis (related pathway). | Implies potential regulation of this compound synthesis which uses COX. | nih.govmdpi.com |

| PKC | Involved in IL-1β-induced COX-2 expression and PGE2 biosynthesis (related pathway). | Acts upstream of MAPK cascade in this context. | nih.gov |

| MAPK Cascade (ERK1/2, p38) | Involved in IL-1β-induced COX-2 expression and PGE2 biosynthesis (related pathway). | Acts downstream of PKC; inhibition prevents PGE2 release. | nih.gov |

| Adrenic Acid | Substrate for this compound biosynthesis via COX pathway. | Competes with arachidonic acid for COX in human endothelial cells. | caymanchem.commedchemexpress.comnih.gov |

| Indomethacin | Inhibits the synthesis of 1a,1b-dihomo-prostaglandins from adrenic acid. | Demonstrates involvement of cyclooxygenase activity. | nih.gov |

Biological Activities and Cellular Mechanisms of 1a,1b Dihomo Pge2

Modulation of Inflammatory Processes

The involvement of 1a,1b-Dihomo-PGE2 in inflammatory processes has been suggested by its identification in specific cellular contexts related to inflammation.

Impact on Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Specific detailed research findings on the direct impact of this compound on the production of individual cytokines such as TNF-α, IL-1β, and IL-6 are limited in the available search results. However, given its structural similarity and reported shared biological activities with PGE2 ontosight.ai, and the known role of PGE2 in modulating cytokine production mdpi.com, it is plausible that this compound may also influence the levels of these inflammatory mediators. PGE2 is a major prostanoid produced under inflammatory conditions and plays a critical role in the inflammatory response researchgate.netresearchgate.net.

Role in Inflammatory Cell Responses (e.g., Macrophage Activation)

This compound has been identified in the conditioned media of RAW 264.7 macrophages that were stimulated with endotoxin (B1171834) and arachidonic acid caymanchem.commedchemexpress.combertin-bioreagent.comcaymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com. This finding suggests that this compound is produced by macrophages in response to inflammatory stimuli, indicating a potential role in inflammatory cell responses, particularly macrophage activation. It is thought to be produced through the elongation of arachidonic acid to adrenic acid, followed by metabolism via cyclooxygenase (COX) and PGE synthase caymanchem.commedchemexpress.combertin-bioreagent.commedchemexpress.commedchemexpress.commedchemexpress.com.

Effects on Smooth Muscle Function

This compound has been reported to exhibit the ability to stimulate smooth muscle contraction and affect vascular tone ontosight.ai.

Regulation of Contraction and Relaxation

While this compound is noted to stimulate smooth muscle contraction ontosight.ai, detailed research specifically on its mechanisms of regulating contraction and relaxation in various smooth muscle types is not extensively available in the provided search results. Studies on PGE2, the structural analog, demonstrate its complex effects on smooth muscle, which can include both contraction and relaxation depending on the specific tissue and the activation of different prostaglandin (B15479496) E receptors (EP1-4) researchgate.netwikipedia.orgjnmjournal.org. For instance, PGE2 can cause relaxation of smooth muscle by increasing cyclic adenosine (B11128) monophosphate (cAMP) through EP2 and EP4 receptors, while inducing contraction via EP1 and EP3 receptors researchgate.netwikipedia.org.

Influence on Vascular Tone and Vasomotion

This compound is reported to affect vascular tone ontosight.ai. The regulation of vascular tone and vasomotion is a critical aspect of cardiovascular function, heavily influenced by prostaglandins (B1171923) like PGE2 wikipedia.orgnih.gov. PGE2 acts as a direct vasodilator by influencing smooth muscle to cause blood vessel dilation, although it can also induce vasoconstriction wikipedia.org. The specific influence of this compound on vascular tone and vasomotion and the receptors involved require further specific investigation, although its similarity to PGE2 suggests it may share some of these properties.

Role in Cellular Senescence and Senolysis

This compound, along with other dihomo-prostaglandins, has been identified as a lipid component whose levels increase in senescent cells. nih.govumcg.nl Cellular senescence is characterized by a permanent cell cycle arrest and the development of a complex secretome known as the Senescence-Associated Secretory Phenotype (SASP). nih.govresearchgate.netnih.gov

Accumulation and Signaling in Senescent Cells

Senescent cells activate the biosynthesis of various oxylipins, including 1a,1b-dihomo-prostaglandin D2 (PGD2), this compound, and other prostaglandin variants. nih.govumcg.nl These dihomo-prostaglandins are considered primary prostaglandins produced by senescent cells and are derivatives of adrenic acid. nih.gov While 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (dihomo-15d-PGJ2) is noted as the most highly elevated senescence-associated prostaglandin that accumulates intracellularly and activates RAS signaling to promote senescence features, this compound also shows increased levels in senescent cells. wikipathways.orgnih.govumcg.nlresearchgate.netnih.govnih.govbuckinstitute.org

Contribution to Senescence-Associated Secretory Phenotype (SASP) Lipid Components

The SASP is a critical feature of senescent cells, primarily characterized by the secretion of numerous protein factors. nih.govresearchgate.netnih.gov However, lipid components of the SASP are also being increasingly studied. nih.govresearchgate.netnih.gov Oxylipins, including prostaglandins like this compound, are part of this lipid-based component of the SASP. nih.govumcg.nl These signaling lipids can promote aspects of the SASP and reinforce the proliferative arrest characteristic of senescence. nih.govresearchgate.netnih.gov

Potential as a Biomarker in Senolysis Research

While 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (dihomo-15d-PGJ2) has been specifically highlighted as a potential biomarker for senolysis due to its release from senescent cells upon death, the increased presence of this compound in senescent cells suggests that other dihomo-prostaglandins might also warrant investigation in the context of senolysis biomarkers. nih.govumcg.nlnih.govnih.govbuckinstitute.org Senolysis refers to the selective elimination of senescent cells. nih.govnih.gov The detection of specific lipid metabolites released during this process could serve as a method to track and verify the efficacy of senolytic interventions. buckinstitute.org

Interactions with Platelet Aggregation

Studies have compared the anti-aggregatory potency of various E-type prostaglandins, including this compound, in platelet-rich plasma (PRP) and washed platelets. nih.gov Prostaglandins are known regulators of platelet function, influencing aggregation through various receptor-mediated pathways. mdpi.comjournals.co.zanih.gov

Comparative Potency Studies in Platelet-Rich Plasma

In comparative studies, the potency of this compound in rabbit PRP was found to be significantly lower compared to washed platelets. nih.gov This indicates that plasma components can influence the anti-aggregatory effect of this compound, potentially decreasing its potency in a PRP environment. nih.gov In contrast, the potency of other PGEs, such as 5,6-trans-PGE2, PGE3, and 15-keto-13,14-dihydro-PGE1, was higher in human PRP than in washed platelets, highlighting species-specific differences and the impact of plasma on prostaglandin activity. nih.gov

The following table summarizes comparative potency data for this compound in different platelet preparations based on the provided search results:

| Compound | Species | Preparation | Relative Potency (vs. Washed Platelets) | Citation |

| This compound | Rabbit | Platelet-Rich Plasma | Significantly Lower | nih.gov |

| This compound | Rabbit | Washed Platelets | Baseline for comparison | nih.gov |

| 5,6-trans-PGE2 | Human | Platelet-Rich Plasma | Higher | nih.gov |

| PGE3 | Human | Platelet-Rich Plasma | Higher | nih.gov |

| 15-keto-13,14-dihydro-PGE1 | Human | Platelet-Rich Plasma | Higher | nih.gov |

Receptor Interactions and Signal Transduction Pathways

Binding Affinity and Specificity for Prostaglandin (B15479496) E Receptors (EP1, EP2, EP3, EP4)

Currently, there is a notable absence of published scientific data detailing the binding affinity and specificity of 1a,1b-Dihomo-PGE2 for the four prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4). Prostaglandin E2 is known to exert its diverse biological effects by binding to these distinct G-protein coupled receptors, each of which couples to different intracellular signaling cascades. However, specific studies measuring the dissociation constants (Kd) or inhibition constants (Ki) of this compound for each of the EP receptors are not available in the public domain. Without such data, the precise receptor subtype(s) through which this compound may mediate its potential effects remain speculative.

Interactive Data Table: Binding Affinity of this compound for EP Receptors

| Receptor Subtype | Binding Affinity (Kd/Ki) | Source |

| EP1 | Data Not Available | |

| EP2 | Data Not Available | |

| EP3 | Data Not Available | |

| EP4 | Data Not Available |

This table highlights the current lack of available data on the binding affinity of this compound for prostaglandin E receptors.

Activation of Downstream Second Messenger Systems

The activation of second messenger systems is a critical step in signal transduction following receptor binding. For PGE2, binding to different EP receptors leads to the modulation of various second messengers. However, direct evidence linking this compound to the activation of these pathways is not documented in the current scientific literature.

The EP2 and EP4 receptors are known to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Conversely, the EP3 receptor can couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. There are currently no studies that have specifically investigated the effect of this compound on cAMP modulation in any cell type.

The EP1 receptor is coupled to Gq proteins, which activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations. As with cAMP modulation, there is no available research that has examined the capacity of this compound to stimulate IP3 production.

The interplay between prostaglandins (B1171923) and the nitric oxide (NO) pathway is an area of active research. However, specific studies investigating the effect of this compound on nitrite (B80452) production or the activity of nitric oxide synthase (NOS) isoforms are absent from the scientific literature.

Interactive Data Table: Effect of this compound on Second Messenger Systems

| Second Messenger System | Effect of this compound | Research Findings |

| cAMP Modulation | Data Not Available | No studies have been published on this topic. |

| IP3 Production | Data Not Available | No studies have been published on this topic. |

| Nitrite Production/NO Pathways | Data Not Available | No studies have been published on this topic. |

This table underscores the absence of research into the downstream signaling effects of this compound.

Receptor-Mediated Regulation of Prostaglandin Synthesis

The concept of autoamplification, where a prostaglandin can induce its own synthesis, is an important feedback mechanism in inflammatory and other physiological processes.

It has been demonstrated that PGE2 can autoamplify its own production in certain cell types, such as osteoblasts, through the activation of the EP1 receptor, which leads to the induction of prostaglandin-endoperoxide synthase 2 (PGHS-2), also known as cyclooxygenase-2 (COX-2). This positive feedback loop can prolong the biological actions of PGE2. However, there is no research to indicate whether this compound can initiate or participate in a similar autoamplification loop for either itself or for PGE2. The ability of this compound to induce PGHS-2 expression via EP1 or any other receptor has not been investigated.

Regulation of Prostaglandin E Receptor Expression and Function in Different Tissues

The physiological and pathological effects of prostaglandins, including the specific actions of this compound, are dictated not only by their synthesis but also by the expression and function of their cognate receptors in various tissues. The Prostaglandin E2 (PGE2) receptors, designated EP1, EP2, EP3, and EP4, are G-protein coupled receptors that mediate a wide array of biological activities. fn-test.com The regulation of these receptors is a complex process, influenced by a multitude of factors that vary across different cell types and tissues, thereby ensuring a precise and context-specific response to PGE2 and its analogs.

While this compound has been identified as a rare polyunsaturated fatty acid derived from adrenic acid and is notably elevated in senescent cells, the scientific literature to date has not extensively characterized its specific binding affinities for the individual EP receptor subtypes or the precise signal transduction pathways it activates. nih.govmedchemexpress.com Consequently, the regulation of its effects is inferred from the well-established principles governing the expression and function of the EP receptors in response to the parent compound, PGE2.

The expression of EP receptors is tissue-specific and can be dynamically regulated by various stimuli, including cytokines, hormones, and growth factors. This differential expression is a key determinant of a tissue's response to prostaglandins. For instance, the distinct distribution of EP receptor subtypes in the kidney is crucial for regulating renal blood flow, glomerular filtration, and tubular transport. researchgate.net Similarly, in the immune system, the balance of EP2 and EP4 receptor expression on immune cells like T-cells, macrophages, and dendritic cells is critical for modulating inflammatory responses. fn-test.com

The function of EP receptors is also subject to regulation at multiple levels, including receptor desensitization, internalization, and signaling crosstalk. Upon prolonged exposure to an agonist, G-protein coupled receptors can become desensitized, a process that uncouples the receptor from its signaling cascade, leading to a diminished cellular response. This is a crucial feedback mechanism to prevent overstimulation.

Furthermore, the availability of prostaglandins at the receptor site is tightly controlled by prostaglandin transporters (PGT), such as Solute Carrier Organic Anion Transporter Family Member 2A1 (SLCO2A1). researchgate.netwikipedia.org This transporter mediates the uptake of prostaglandins from the extracellular space into the cell for their subsequent metabolic inactivation. researchgate.netmedicineinnovates.com Interestingly, the expression of SLCO2A1 is significantly increased in senescent cells, where levels of this compound are also elevated. nih.gov This suggests a potential regulatory interplay where the increased uptake and clearance mechanism could modulate the local concentration and signaling duration of this specific prostaglandin analog in the context of cellular senescence.

The table below summarizes the general characteristics of the four PGE2 receptor subtypes, which provides the foundational knowledge for understanding how a compound like this compound might interact with cellular systems.

| Receptor Subtype | Primary G-Protein Coupling | Primary Signaling Pathway | General Function |

| EP1 | Gq | Increases intracellular Ca²⁺ via Phospholipase C (PLC) fn-test.com | Smooth muscle contraction, ion transport |

| EP2 | Gs | Increases intracellular cAMP via Adenylate Cyclase (AC) fn-test.comnih.gov | Smooth muscle relaxation, inflammation, immune modulation nih.gov |

| EP3 | Gi | Decreases intracellular cAMP via Adenylate Cyclase (AC) fn-test.com | Inhibition of neurotransmitter release, smooth muscle contraction |

| EP4 | Gs | Increases intracellular cAMP via Adenylate Cyclase (AC) fn-test.com | Immune suppression, bone remodeling, vasodilation researchgate.net |

Synthesis, Derivatization, and Analog Development for Research Applications

Chemical Synthesis Methodologies for 1a,1b-Dihomo-PGE2 and its Analogs

The chemical synthesis of prostaglandins (B1171923), including analogs like this compound, typically involves a series of chemical reactions to construct the characteristic cyclopentane (B165970) ring and append the two side chains with the correct functional groups and stereochemistry. ontosight.ai The synthesis of prostaglandin (B15479496) F2α and E2, for example, has been achieved through methods involving Diels-Alder reactions to establish the relative stereochemistry of the cyclopentane core. wikipedia.org

This compound has a specific chemical structure: 9-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl]-7Z-nonenoic acid. caymanchem.comcaymanchem.com Its synthesis requires careful control to achieve this precise arrangement of atoms. ontosight.ai While specific detailed synthetic routes for this compound are often described in scientific literature, the general approach for prostaglandins involves modifying the carbon chain and introducing specific functional groups to mimic the natural molecule. ontosight.ai

Stereochemical Control in Synthesis

Stereochemical control is paramount in prostaglandin synthesis because the biological activity of these molecules is highly dependent on the precise spatial arrangement of their atoms, particularly the configuration of hydroxyl groups and double bonds. ontosight.ainih.gov For instance, the 15S-hydroxyl group in prostaglandins is crucial for their bioactivity. nih.govresearchgate.net

Enzymes like cyclooxygenases (COX-1 and COX-2) play a critical role in the stereochemistry of naturally occurring prostaglandins, specifically at the C-15 position. Studies have identified key amino acids in the active site of these enzymes, such as Ser-530 and Val-349, that influence the stereochemistry at C-15. nih.govresearchgate.net Mutations in these residues can lead to the formation of prostaglandins with altered stereochemistry, such as the 15R-configuration. nih.govresearchgate.net

In chemical synthesis, achieving the desired stereochemistry often involves strategies like using chiral starting materials, employing stereoselective reactions (e.g., asymmetric synthesis), and utilizing protecting groups to control reactivity and prevent unwanted side reactions that could lead to incorrect stereoisomers. The Corey lactone method is a well-known approach in prostaglandin synthesis that utilizes key lactone intermediates with defined stereocenters on the cyclopentane ring to control the attachment of the side chains. researchgate.net

Design and Application of Dihomo-PGE2 Analogs and Derivatives

The design of prostaglandin analogs and derivatives, including those based on the dihomo-PGE2 structure, is driven by the need for research tools with specific properties. These modifications can aim to enhance stability, improve receptor subtype selectivity, or incorporate functional handles for various biochemical techniques.

Structural Modifications for Enhanced Specificity or Stability

Structural modifications are frequently introduced into prostaglandin analogs to alter their biological half-life, metabolic stability, or affinity for specific receptors. For example, 16,16-dimethyl prostaglandin E2 is a synthetic analog of PGE2 with structural modifications that enhance receptor affinity and alter metabolic pathways, leading to increased stability in biological systems and prolonged activity. scbt.com Similarly, 9-deoxy-9-methylene Prostaglandin E2 is a stable analog of PGE2 that retains the biological profile of PGE2 with fewer side effects. medchemexpress.com These modifications can involve changes to the carbon skeleton, alterations to functional groups, or the addition of substituents.

The stability of prostaglandin analogs can be investigated using accelerated stability tests, such as assessing degradation in aqueous solutions at elevated temperatures. acs.org

Use of Specific Agonists and Antagonists for EP Receptor Subtypes

Prostaglandin E2 exerts its biological actions through four subtypes of EP receptors: EP1, EP2, EP3, and EP4. nih.gov To dissect the specific roles of these receptor subtypes in various physiological and pathological processes, researchers utilize subtype-specific agonists and antagonists.

Studies investigating the effects of PGE2 often employ a range of selective EP receptor ligands. For instance, 11-deoxy-PGE1 is a selective EP2/EP4 agonist, while butaprost is a selective EP2 agonist. nih.govnih.gov AH23848B is an example of an EP4 antagonist. nih.govresearchgate.net Sulprostone is an EP1/EP3 agonist. nih.gov The use of these selective compounds allows researchers to determine which EP receptor subtypes are responsible for mediating the observed effects of PGE2 or its analogs in specific cellular or tissue contexts. nih.govnih.gov Research has shown that different EP receptor subtypes can be differentially implicated in various responses. nih.gov

Data on the potency and selectivity of various EP receptor agonists and antagonists are crucial for interpreting research findings. While specific data for this compound interactions with EP receptors were not extensively detailed in the search results, the principle of using selective ligands to study EP receptor function is broadly applicable to prostaglandin research.

Photoaffinity Labeling and Bioconjugation Techniques for Binding Partner Identification

Photoaffinity labeling (PAL) and bioconjugation techniques are valuable tools for identifying the proteins that interact with small molecules like prostaglandins and their analogs. PAL involves attaching a photoreactive group to a molecule of interest. biorxiv.orgenamine.netnih.govresearchgate.net Upon irradiation with UV light, this group generates a highly reactive intermediate that forms a covalent bond with nearby proteins, effectively "labeling" the binding partners. enamine.netnih.govresearchgate.net These labeled proteins can then be isolated and identified, often using mass spectrometry. biorxiv.orgenamine.netnih.gov Common photoreactive groups used in PAL include diazirines, benzophenones, and aryl azides. enamine.netnih.gov PAL is a powerful strategy for mapping ligand-binding sites and identifying protein targets. biorxiv.orgenamine.netnih.govresearchgate.net

Bioconjugation techniques involve creating a covalent link between a biomolecule (like a protein) and an exogenous moiety. nih.govkbdna.com In the context of prostaglandin research, this could involve conjugating a prostaglandin analog to a detectable label (e.g., a fluorophore or enzyme) or a solid support for immobilization or affinity purification. Bioconjugation can be achieved through chemical or enzymatic methods. nih.govpapyrusbio.com Site-specific bioconjugation is particularly valuable as it allows for better control over the modification site, potentially preserving the biological function of the biomolecule and resulting in more homogeneous conjugates with enhanced stability and binding efficiency. nih.govkbdna.compapyrusbio.com These techniques are used in various applications, including the generation of targeted therapeutics, diagnostic agents, and tools for studying biological processes. nih.govkbdna.com

Applying photoaffinity labeling or bioconjugation to this compound or its analogs would involve synthesizing probes containing the dihomo-PGE2 structure along with a photoreactive group or a functional handle for conjugation. These probes could then be used in cellular or biochemical assays to identify the specific proteins that bind to this compound, providing insights into its mechanism of action and potential therapeutic targets.

Advanced Research Methodologies and Analytical Techniques for 1a,1b Dihomo Pge2 Studies

Chromatographic Separations

Chromatography is a cornerstone for the analysis of 1a,1b-Dihomo-PGE2, enabling its separation from a complex mixture of other lipids and isomers. The choice of chromatographic technique depends on the analytical goal, ranging from initial purification to precise quantification.

Thin-Layer Chromatography (TLC) serves as a valuable and straightforward method for the initial separation and purification of prostaglandins (B1171923) from biological extracts or synthetic reaction mixtures. nih.govnih.gov It is particularly useful for distinguishing between different classes of prostaglandins (e.g., PGA, PGD, PGE, PGF). researchgate.net For prostaglandins, the stationary phase is typically silica (B1680970) gel. nih.gov

The separation principle relies on the differential partitioning of analytes between the stationary phase and a mobile phase. The polarity of the prostaglandin (B15479496), governed by its hydroxyl, ketone, and carboxylic acid groups, dictates its mobility. In the context of separating prostaglandin isomers, TLC can effectively distinguish diastereomers. nih.gov While specific Rf values for this compound are not extensively published, its chromatographic behavior is expected to be very similar to that of Prostaglandin E2 (PGE2) due to their structural resemblance.

To enhance the separation of prostaglandins that differ only in their degree of unsaturation, silica gel plates impregnated with silver nitrate (B79036) (argentation TLC) can be used. researchgate.net The silver ions interact with the double bonds in the fatty acid chains, retarding the movement of more unsaturated compounds relative to their more saturated counterparts. researchgate.net

Table 1: Representative TLC Systems for Prostaglandin Separation

| Stationary Phase | Mobile Phase (Solvent System) | Application | Reference |

|---|---|---|---|

| Silica Gel G | Ethyl acetate-acetic acid-isooctane-water (110:20:50:100, organic phase) | General separation of PGE, PGF, and PGA groups. | researchgate.net |

| Silica Gel with Silver Nitrate | Ethyl acetate-methanol-water (8:2:5) | Separation of prostaglandins based on degree of unsaturation (e.g., PGE1 vs. PGE2). | researchgate.net |

| Silica Gel | Benzene-dioxane-acetic acid (20:10:1) | Separation of free acid forms of prostaglandins. | nih.gov |

High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and efficiency compared to TLC, making it a preferred method for both the purification and quantification of this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for prostaglandin analysis. nih.gov

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica gel, is used with a polar mobile phase. nih.govrsc.org Prostaglandins are separated based on their hydrophobicity. A gradient elution is commonly employed, where the proportion of an organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased. nih.gov This allows for the separation of a wide range of lipids with varying polarities in a single run. An acidic modifier, such as formic acid, is usually added to the mobile phase to suppress the ionization of the carboxylic acid group on the prostaglandin, ensuring better peak shape and retention. nih.gov

While UV detection can be used, many prostaglandins lack strong chromophores, limiting sensitivity. mdpi.comnih.gov Therefore, HPLC is most powerfully employed when coupled to a mass spectrometer (LC-MS), which provides the high sensitivity and specificity required for analyzing biological samples. mdpi.comnih.gov

Table 2: Typical HPLC Conditions for Prostaglandin E2 Analog Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Luna C-18(2) (150 x 2.0 mm, 3 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic acid in water | nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Gradient | 20% to 42.5% B over 50 min | nih.gov |

| Detection | Coupled to a tandem mass spectrometer (MS/MS) | nih.gov |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is the definitive technique for the structural confirmation and sensitive quantification of this compound. acs.org It is almost always coupled with a chromatographic separation step (GC-MS or LC-MS) to resolve isomers and reduce matrix interference. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. mdpi.com Prostaglandins, including this compound, are not inherently volatile due to their polar functional groups (carboxyl, hydroxyl, ketone). Therefore, they require chemical derivatization prior to GC-MS analysis to increase their volatility and thermal stability. mdpi.com This process is discussed in detail in section 7.2.3.

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other compounds based on its boiling point and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. mdpi.com The resulting fragmentation pattern is highly reproducible and acts as a chemical "fingerprint," allowing for structural elucidation and confident identification of the analyte by comparison to spectral libraries. mdpi.com GC-MS is widely used for the quantitative measurement of various prostaglandins and their metabolites. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for quantifying low-abundance lipids like this compound in complex biological samples such as plasma, cell culture supernatants, and tissue homogenates. mdpi.comnih.govnih.gov This technique combines the high-resolution separation of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry. nih.gov Indeed, LC-MS has been used to identify increased levels of this compound in senescent cells. nih.gov

The method typically uses a "soft" ionization technique, such as electrospray ionization (ESI), which keeps the parent molecule intact, generating a protonated ([M+H]+) or deprotonated ([M-H]-) ion. mdpi.com For prostaglandins, ESI in the negative ion mode is common, as the carboxylic acid group is readily deprotonated. uab.edu

In tandem MS (MS/MS), the intact parent ion (precursor ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is extremely specific because it monitors a unique precursor-to-product ion transition for the target analyte. nih.gov This high specificity minimizes interferences from the sample matrix, allowing for accurate quantification at very low concentrations (picogram levels). nih.govnih.gov The use of a stable isotope-labeled internal standard, such as d4-PGE2, is crucial for correcting for sample loss during preparation and for variations in instrument response. nih.gov

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for PGE2 (Methodology is directly applicable to this compound)

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | uab.edu |

| Mass Transition (MRM) | PGE2: m/z 351 → 271 | nih.gov |

| Limit of Detection (LOD) | 20 pg/mL (0.2 pg on-column) | nih.gov |

| Limit of Quantitation (LOQ) | 100 pg/mL (1 pg on-column) | nih.gov |

| Linear Dynamic Range | 0.10 to 500 ng/mL | nih.gov |

| Extraction Recovery | ~92% | nih.gov |

| Inter-day/Intra-day Precision (%CV) | < 5% | nih.gov |

Chemical derivatization is a critical step in preparing prostaglandins for analysis by certain mass spectrometry techniques, primarily GC-MS. mdpi.com The goal is to modify the polar functional groups to create a more volatile and thermally stable derivative. Derivatization can also be used in LC-MS to enhance ionization efficiency and improve sensitivity. nih.gov

The multi-step derivatization process for GC-MS typically targets the three key functional groups on the prostaglandin core:

Ketone Group: The C-9 keto group is protected first to prevent enolization under subsequent derivatization conditions. This is commonly achieved by converting it to a methyloxime (M.O.) derivative using methoxyamine hydrochloride.

Carboxyl Group: The C-1 carboxylic acid is converted to an ester, most commonly a methyl ester (M.E.) using diazomethane (B1218177) or a pentafluorobenzyl (PFB) ester using PFB bromide. The PFB ester is particularly useful for analysis by electron capture negative chemical ionization (ECNCI), which provides exceptional sensitivity.

Hydroxyl Groups: The hydroxyl groups at C-11 and C-15 are converted to trimethylsilyl (B98337) (TMS) ethers using silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

For LC-MS, derivatization is less common as the technique can analyze polar compounds directly. However, certain derivatization strategies can be employed to introduce a readily ionizable moiety to the molecule, thereby increasing the signal intensity and improving detection limits. nih.gov

Table 4: Common Derivatization Reagents for Prostaglandin Analysis

| Reagent | Target Functional Group | Purpose | Primary Application |

|---|---|---|---|

| Methoxyamine HCl | Ketone | Prevents enolization, stabilizes the molecule. | GC-MS |

| Diazomethane | Carboxylic Acid | Forms a methyl ester to increase volatility. | GC-MS |

| BSTFA / TMCS | Hydroxyl | Forms trimethylsilyl (TMS) ethers to increase volatility and thermal stability. | GC-MS |

| PFB Bromide | Carboxylic Acid | Forms a PFB ester for highly sensitive detection by ECNCI. | GC-MS |

| Diethyl amino ethyl chloride | Carboxylic Acid | Improves thermospray HPLC/MS sensitivity. | LC-MS |

Application of Deuterated Internal Standards (e.g., PGE2-d4) for Improved Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), stands as a primary method for the definitive identification and quantification of prostaglandins and related eicosanoids. mdpi.com The accuracy and reliability of these methods are significantly enhanced by the use of stable isotope-labeled internal standards.

Deuterated standards, such as Prostaglandin E2-d4 (PGE2-d4), are ideal for this purpose. caymanchem.comfishersci.comcaymanchem.com this compound is a structural analog of PGE2, differing by an additional C2H4 group. nih.gov Due to their structural similarity, analytical methods developed for PGE2 are often adaptable for this compound, and the principles of using an internal standard remain the same.

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. PGE2-d4, for instance, contains four deuterium atoms. caymanchem.com When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-purifies with the endogenous, non-labeled analyte (e.g., this compound).

The key advantages of this approach are:

Correction for Sample Loss: Any loss of the analyte during extraction, purification, or derivatization is mirrored by a proportional loss of the internal standard.

Correction for Ionization Variability: The deuterated standard co-elutes with the analyte from the chromatography column and experiences similar ionization efficiency in the mass spectrometer's source.

In the mass spectrometer, the parent compound and the deuterated standard are distinguished by their difference in mass-to-charge ratio (m/z). For example, in LC-MS/MS analysis, specific mass transitions for both the analyte and the internal standard are monitored. nih.gov Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the known amount of the internal standard. nih.gov This ratio is then compared to a calibration curve generated from standards of known concentrations to determine the exact amount of the analyte in the original sample. nih.gov This isotope dilution approach minimizes errors from sample handling and instrument variability, leading to highly precise and accurate quantification. nih.govnih.gov

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₂₈D₄O₅ | caymanchem.com |

| Formula Weight | 356.5 | caymanchem.com |

| Synonyms | Dinoprostone-d4, PGE2-d4 | fishersci.com |

| Application | Internal standard for quantification of PGE2 and related compounds by GC- or LC-MS | caymanchem.com |

| Example Mass Transition (for PGE2-d4) | m/z 355.2 → 275.5 | nih.gov |

| Example Mass Transition (for PGE2) | m/z 351.2 → 189.5 | nih.gov |

Immunoassays for Detection and Quantification

Immunoassays are widely used techniques that rely on the specific binding of an antibody to its antigen for detection and quantification. While highly specific assays for this compound are not commonly available, assays developed for PGE2 can be employed, though careful validation of cross-reactivity is essential.

Radioimmunoassay is a classic competitive binding assay. The technique involves a fixed amount of a radioactively labeled prostaglandin (the tracer) competing with the unlabeled prostaglandin in the sample for a limited number of binding sites on a specific antibody. After incubation, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured. The concentration of the prostaglandin in the sample is inversely proportional to the measured radioactivity.

The development of a specific RIA for PGE2 involves raising antibodies in animals against a PGE2-protein conjugate. nih.gov The sensitivity of these assays can be very high, often reaching the picogram level (e.g., a detection limit of 10-12 picograms). nih.govnih.gov However, a significant consideration is the cross-reactivity of the antibody with other structurally similar prostaglandins. An antibody raised against PGE2 may exhibit some degree of cross-reactivity with PGE1 but typically shows much lower cross-reactivity with other prostaglandin series. nih.gov The potential for an anti-PGE2 antibody to recognize this compound would need to be empirically determined.

ELISA is another common immunoassay format that has largely replaced RIA due to its avoidance of radioactive materials. For small molecules like prostaglandins, a competitive ELISA format is typically used. elkbiotech.comraybiotech.combiobool.com

In a typical competitive PGE2 ELISA:

A microplate is pre-coated with an antibody specific for PGE2. biobool.com

The sample containing unknown amounts of PGE2 (or this compound) is added to the wells along with a fixed amount of PGE2 conjugated to an enzyme, such as horseradish peroxidase (HRP). biobool.com

The unlabeled PGE2 from the sample and the enzyme-conjugated PGE2 compete for binding to the coated antibody.

After an incubation period, the plate is washed to remove any unbound components. fn-test.com

A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of PGE2 in the original sample and is measured using a microplate reader. elkbiotech.com

The concentration is determined by comparing the absorbance of the sample to a standard curve. biobool.com Commercial ELISA kits for PGE2 are widely available and offer high sensitivity, with detection limits often in the range of 10-40 pg/mL. rndsystems.comcaymanchem.com The specificity is a critical parameter, and data sheets for these kits provide information on cross-reactivity with other eicosanoids. The utility of such a kit for quantifying this compound would depend entirely on the cross-reactivity profile of the specific monoclonal or polyclonal antibody used in the assay.

| Provider | Assay Range | Sensitivity | Sample Types | Reference |

|---|---|---|---|---|

| RayBiotech | 0.01-10,000 pg/ml | 0.1386 pg/ml | Plasma, Serum | raybiotech.com |

| R&D Systems | 39.0 - 2,500 pg/mL | 41.4 pg/mL | Cell Culture Supernates, Serum, Plasma, Urine | rndsystems.com |

| Cayman Chemical | 7.8-1,000 pg/ml | 13 pg/ml | Plasma, Urine, Culture Media | caymanchem.com |

| FineTest | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates, Cell Culture Supernates | fn-test.com |

In Vitro Model Systems for Studying Biological Activity

To investigate the biological functions of this compound, various in vitro model systems are employed. These systems allow for controlled studies of cellular and tissue responses.

Macrophages: Macrophages are key cells of the innate immune system and are significant producers of prostaglandins during inflammation. Notably, this compound has been identified in the conditioned media of RAW 264.7 macrophage-like cells following stimulation with endotoxin (B1171834). medchemexpress.commedchemexpress.com This suggests that macrophages are a relevant cell type for studying the synthesis and function of this compound. Studies on the parent compound, PGE2, show that it has complex, often dose-dependent, effects on macrophage function. Low concentrations of PGE2 can promote macrophage migration, whereas high concentrations promote adhesion, thereby reducing chemotaxis. nih.gov PGE2 can also modulate macrophage phenotype, promoting the production of the anti-inflammatory cytokine IL-10 or, in other contexts, enhancing pro-inflammatory responses and M1 polarization. nih.govfrontiersin.org

Endothelial Cells: Endothelial cells form the inner lining of blood vessels and are crucial in regulating vascular tone, inflammation, and angiogenesis. Prostaglandins, including PGE2, are important signaling molecules in the crosstalk between epithelial and endothelial cells. nih.gov For instance, epithelium-derived PGE2 can enhance the barrier function of lung microvascular endothelial cells by acting on EP4 receptors. nih.gov In inflammatory settings, mediators like endothelin-1 (B181129) can induce the expression of cyclooxygenase-2 (COX-2) and subsequent PGE2 release in brain microvascular endothelial cells. nih.gov Furthermore, prostaglandins have been implicated in the process of cellular senescence in endothelial cells, a key contributor to age-related vascular dysfunction. nih.govethz.ch

Osteoblasts: Osteoblasts are the cells responsible for bone formation, and their activity is tightly regulated by local factors, including prostaglandins. PGE2 is an abundant eicosanoid in bone tissue that plays a critical role in bone remodeling. nih.gov It is known to stimulate osteoblasts to release factors that promote bone resorption by osteoclasts. raybiotech.com Research has shown that PGE2 can directly act on osteoblasts to induce the expression of inflammatory cytokines like Interleukin-1β (IL-1β) at the transcriptional level, often through a cAMP-PKA signaling pathway. nih.gov Studies have also revealed that PGE2 secreted by osteoblasts can activate sensory nerves, which in turn regulate bone formation, highlighting a complex interplay between the nervous system and bone homeostasis mediated by prostaglandins. nih.gov

Organ bath studies are a classic pharmacological technique used to investigate the contractile and relaxant properties of substances on isolated tissues, such as blood vessels. This ex vivo method provides valuable information on the direct physiological effects of a compound on tissue function, independent of systemic influences.

In a typical organ bath setup for studying vasomotor responses:

A segment of an artery (e.g., aorta, mesenteric artery) is carefully dissected from an animal and mounted in a temperature-controlled chamber (the organ bath) filled with a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

One end of the tissue is fixed, while the other is connected to a force transducer, which measures changes in tension (contraction or relaxation).

The tissue is allowed to equilibrate under a specific resting tension.

The viability of the tissue is confirmed by inducing contraction with an agent like potassium chloride or phenylephrine, followed by assessing endothelium-dependent relaxation with acetylcholine.

Once a stable pre-contraction is achieved, the compound of interest (e.g., this compound) is added to the bath in a cumulative or non-cumulative manner, and the resulting change in tension is recorded.

PGE2 is known to have significant effects on vascular smooth muscle tone, and its actions can be either vasoconstrictive or vasodilatory depending on the specific vascular bed and the profile of EP receptors expressed. raybiotech.com Organ bath studies would be an essential tool to characterize the vasomotor properties of this compound, determining whether it causes contraction or relaxation and elucidating the receptor subtypes involved through the use of specific antagonists.

Inhibition and Activation Studies with Pharmacological Modulators of Prostaglandin Pathways

The study of this compound, a C22 prostaglandin derived from adrenic acid, often involves the use of pharmacological modulators to investigate its synthesis and signaling pathways. While much of the research on prostaglandin modulation has focused on the more ubiquitous arachidonic acid-derived prostaglandins like PGE2, the enzymatic machinery responsible for their synthesis is shared. Therefore, the effects of various inhibitors and activators on the cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes provide critical insights into the regulation of this compound production.

The biosynthesis of this compound is initiated by the action of COX enzymes on its precursor, adrenic acid. Subsequently, prostaglandin E synthases catalyze the conversion of the intermediate product to this compound. Pharmacological modulation of these enzymes is a key strategy to understand the functional roles of this specific dihomo-prostaglandin.

Inhibition of this compound Synthesis

Inhibition studies are fundamental to elucidating the contribution of this compound to various physiological and pathological processes. These studies typically employ non-steroidal anti-inflammatory drugs (NSAIDs) and more specific enzyme inhibitors.

Cyclooxygenase (COX) Inhibitors:

The COX enzymes, COX-1 and COX-2, are the primary targets for NSAIDs. These drugs inhibit the synthesis of all prostaglandins, including this compound, by blocking the conversion of precursor fatty acids.

Non-Selective COX Inhibitors: Drugs such as indomethacin (B1671933) and ibuprofen (B1674241) inhibit both COX-1 and COX-2. In studies with human umbilical vein endothelial cells, which contain adrenic acid, indomethacin (at a concentration of 10⁻⁵ M) was shown to inhibit the synthesis of 1a,1b-dihomo-prostaglandins. nih.gov This demonstrates that non-selective NSAIDs can effectively block the production of this compound. Adrenic acid has been shown to compete with arachidonic acid for metabolism by COX enzymes, suggesting that the efficacy of these inhibitors can be influenced by the relative concentrations of these fatty acid substrates. nih.gov

Selective COX-2 Inhibitors: Compounds like celecoxib, rofecoxib, and NS-398 preferentially inhibit the COX-2 isoform, which is often upregulated during inflammation. While direct quantitative data on the inhibition of this compound synthesis by these selective inhibitors is limited, their known mechanism of action on the COX-2 enzyme, a key component in the synthesis of dihomo-prostaglandins, strongly implies their inhibitory effect. In studies on senescent cells, where an increase in 1a,1b-dihomo-prostaglandins was observed, the prostaglandin synthase inhibitor NS-398 was utilized to modulate their production. nih.gov

Prostaglandin E Synthase (PGES) Inhibitors:

Targeting the terminal enzymes in the prostaglandin synthesis pathway, the prostaglandin E synthases, offers a more specific approach to modulating PGE2 and, by extension, this compound levels. There are three main isoforms: microsomal PGE synthase-1 (mPGES-1), microsomal PGE synthase-2 (mPGES-2), and cytosolic PGE synthase (cPGES).

mPGES-1 Inhibitors: mPGES-1 is often functionally coupled with COX-2 and is induced during inflammatory conditions. Inhibitors of mPGES-1 are being investigated as anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. While specific studies on the effect of mPGES-1 inhibitors on this compound are not widely available, their action on the final step of PGE2 synthesis suggests they would similarly inhibit the formation of this compound from its adrenic acid-derived precursor.

The following table summarizes key pharmacological inhibitors of the prostaglandin synthesis pathway relevant to the study of this compound.

| Modulator Class | Example Compound | Primary Target(s) | Observed Effect on Prostaglandin Synthesis |

| Non-Selective COX Inhibitor | Indomethacin | COX-1 and COX-2 | Inhibition of 1a,1b-dihomo-prostaglandin synthesis in endothelial cells. nih.gov |

| Non-Selective COX Inhibitor | Ibuprofen | COX-1 and COX-2 | General inhibition of prostaglandin synthesis. |

| Selective COX-2 Inhibitor | Celecoxib | COX-2 | Preferential inhibition of COX-2-mediated prostaglandin synthesis. |

| Selective COX-2 Inhibitor | NS-398 | COX-2 | Used to modulate dihomo-prostaglandin production in studies of cellular senescence. nih.gov |

Activation Studies of Prostaglandin Pathways

In contrast to the wealth of information on inhibitors, there is a significant lack of research on pharmacological agents that directly activate the synthesis or signaling pathways of this compound. Activation studies in the broader field of prostaglandins typically focus on the receptors through which these lipid mediators exert their effects.

Prostaglandin Receptor Agonists:

Prostaglandin E2 signals through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. It is presumed that this compound may also interact with these receptors, though specific binding and activation studies are not extensively documented. Research on related dihomo-prostaglandins, such as dihomo-PGI2, has shown that it can inhibit platelet aggregation, similar to PGI2, but with different potency. nih.gov This suggests that dihomo-prostaglandins can interact with prostaglandin receptors, but their pharmacological profiles may differ from their arachidonic acid-derived counterparts.

Further research is necessary to identify and characterize specific agonists for the pathways mediated by this compound to fully understand its biological functions. The development of such tools would be invaluable for elucidating the specific roles of this less-studied eicosanoid.

Emerging Research Directions and Theoretical Frameworks

Investigation of 1a,1b-Dihomo-PGE2 in the Context of Specific Biological Pathways

Emerging research is actively exploring the involvement of this compound in distinct cellular and molecular pathways, moving beyond its initial identification as a COX product. caymanchem.comnih.gov

Further Elucidation of its Role in Lipid Metabolism and Signaling Crosstalk

This compound is a product of adrenic acid metabolism, placing it directly within the realm of lipid metabolism. caymanchem.comnih.gov Studies are investigating how its synthesis and presence influence other lipid pathways and how it might interact with or modulate signaling cascades initiated by other lipid mediators. The biosynthesis of dihomo-prostaglandins, including this compound, from adrenic acid involves the COX pathway, a key player in the metabolism of polyunsaturated fatty acids. caymanchem.comnih.govmedchemexpress.com Research suggests that alterations in COX activity can impact the levels of various lipids and eicosanoids, highlighting potential crosstalk within lipid metabolic networks. nih.gov Furthermore, prostaglandins (B1171923) like PGE2 are known to interact with various signaling pathways, including those involving G protein-coupled receptors, PKA, and PI-3K, influencing processes like cell migration and proliferation. mdpi.commdpi.comnih.govmdpi.com While specific detailed findings on this compound's direct involvement in these intricate signaling crosstalk events are still developing, its structural similarity to PGE2 suggests potential for similar interactions.

Detailed Analysis of its Contributions to Age-Related Cellular Processes

Recent studies have identified dihomo-prostaglandins, including this compound, as being elevated in senescent cells. nih.govnih.govresearchgate.net Cellular senescence, a state of stable cell cycle arrest, is a hallmark of aging and contributes to various age-related pathologies. nih.gov The increased presence of this compound in senescent cells suggests a potential role in the mechanisms underlying cellular aging or age-related dysfunction. While another dihomo-prostaglandin, 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2, has been more extensively studied as an intracellular marker of senescence and a potential biomarker for senolysis, the observation that this compound levels also increase in senescent cells warrants further investigation into its specific contributions to the senescence-associated secretory phenotype (SASP) and the maintenance or consequences of the senescent state. nih.govnih.govresearchgate.netwikipathways.org

Exploration of Species-Specific Differences in Biosynthesis and Activity

Early research indicated that the conversion of adrenate (adrenic acid) to dihomo-prostaglandins by cyclo-oxygenase showed differences when comparing different animal species. lipidmaps.orgcaymanchem.com This suggests that the biosynthesis and potentially the activity profiles of this compound may vary across species. Further research is needed to systematically explore these differences, which could have implications for using animal models to study this compound and for understanding its potential roles in different organisms.

Development of Novel Research Tools and Probes Targeting this compound Pathways

Advancing the understanding of this compound requires the development of specific research tools. This includes the creation of highly selective antibodies for detection and localization, specific inhibitors or activators to probe its functional roles, and sensitive analytical methods for its quantification in biological samples. While general tools for studying prostaglandin (B15479496) pathways exist, the unique structure of this compound necessitates the development of tools specifically targeting this compound and its metabolic enzymes or receptors. bertin-bioreagent.commedchemexpress.com The development of such tools will be crucial for conducting detailed mechanistic studies and for exploring its potential as a biomarker or therapeutic target.

Theoretical Models for Predicting Dihomo-Prostaglandin Biological Activities Based on Structure-Activity Relationships

Understanding the relationship between the chemical structure of dihomo-prostaglandins, including this compound, and their biological activities is essential for predicting their effects and designing potential therapeutic agents. Theoretical models based on structure-activity relationships (SAR) can help in this regard. tandfonline.com By analyzing the structural features of this compound and comparing them to other prostaglandins with known activities, researchers can develop models to predict its binding affinity to receptors, its metabolic fate, and its downstream effects. Computational approaches, such as molecular docking and dynamics simulations, can provide insights into how this compound interacts with target proteins like COX enzymes and prostaglandin receptors. researchgate.netnih.govtaltech.ee These theoretical models, combined with experimental data, can accelerate the understanding of this compound's biological functions and its potential in health and disease.